Product packaging for (3,5-Dinitroanilino)methanol(Cat. No.:CAS No. 61599-98-2)

(3,5-Dinitroanilino)methanol

Cat. No.: B14582015
CAS No.: 61599-98-2
M. Wt: 213.15 g/mol
InChI Key: PMUCYMTWCZCOBA-UHFFFAOYSA-N
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Description

(3,5-Dinitroanilino)methanol is a chemical compound of significant research interest, particularly in the field of medicinal chemistry and antiparasitic drug discovery. It is structurally related to dinitroaniline derivatives, which are recognized for their selective activity against protozoan parasites. This product is intended for research applications only and is not for diagnostic or therapeutic use. Primary research applications for this compound and its analogues are centered on investigating new treatments for neglected tropical diseases. Studies on similar dinitroaniline compounds have demonstrated potent and selective antimitotic activity against the tubulin of parasites such as Leishmania and Trypanosoma brucei , which cause leishmaniasis and African sleeping sickness, respectively. These compounds inhibit microtubule formation in the parasites, disrupting cell division and leading to cell death, while showing markedly lower affinity for mammalian tubulin, suggesting a favorable selective toxicity profile. The methanol functional group in this compound may offer a versatile handle for further chemical modification, making it a valuable intermediate or lead compound in the synthesis and development of novel antiprotozoal agents with potentially improved properties and reduced mutagenic concerns associated with nitroaromatics. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for any human or veterinary diagnostic, therapeutic, or any other consumer-related applications. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols, as related dinitroaniline compounds can be highly toxic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O5 B14582015 (3,5-Dinitroanilino)methanol CAS No. 61599-98-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61599-98-2

Molecular Formula

C7H7N3O5

Molecular Weight

213.15 g/mol

IUPAC Name

(3,5-dinitroanilino)methanol

InChI

InChI=1S/C7H7N3O5/c11-4-8-5-1-6(9(12)13)3-7(2-5)10(14)15/h1-3,8,11H,4H2

InChI Key

PMUCYMTWCZCOBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCO

Origin of Product

United States

Structural Characterization and Spectroscopic Analysis of 3,5 Dinitroanilino Methanol

Spectroscopic Fingerprinting and Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. By analyzing the interaction of a molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide a detailed "fingerprint" of its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The analysis of (3,5-Dinitroanilino)methanol would involve the interpretation of its ¹H and ¹³C NMR spectra, likely in a deuterated solvent like DMSO-d₆. chemicalbook.com

The structure of this compound is formed from the reaction of 3,5-dinitroaniline (B184610) and formaldehyde (B43269), which results in the addition of a hydroxymethyl (-CH₂OH) group to the nitrogen atom. This structural change would lead to predictable differences in the NMR spectra compared to the 3,5-dinitroaniline precursor.

¹H NMR Spectroscopy: The spectrum of 3,5-dinitroaniline shows distinct signals for its aromatic and amine protons. chemicalbook.com For this compound, the two N-H proton signals of the precursor would be replaced by new signals corresponding to the N-CH₂-O methylene (B1212753) protons and the single hydroxyl (-OH) proton. The aromatic protons are expected to experience a slight shift due to the change in the electronic environment of the substituent.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would confirm the presence of the additional hydroxymethyl carbon. The chemical shifts of the aromatic carbons would also be altered, reflecting the new N-substituent.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguous assignment. A COSY spectrum would show correlations between the N-H proton and the methylene protons, while an HSQC spectrum would link the methylene protons directly to their attached carbon atom, confirming the N-CH₂-OH connectivity.

Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3,5-Dinitroaniline and this compound.

Assignment 3,5-Dinitroaniline (Experimental Data) This compound (Predicted) Rationale for Prediction
¹H NMR
H-2, H-6~8.0 ppmShifted slightly downfieldAltered electronic effect of the N-substituent
H-4~7.5 ppmShifted slightly downfieldAltered electronic effect of the N-substituent
-NH₂~6.5 ppm (broad)AbsentReplacement of N-H with N-C bond
N-CH₂-ONot Applicable~4.5-5.0 ppmTypical range for methylene protons between N and O
-OHNot ApplicableVariable (broad)Chemical shift is concentration and solvent dependent
¹³C NMR
C-1 (-NH₂)~149 ppmShiftedChange from primary to secondary amine environment
C-2, C-6~115 ppmShiftedInfluence of N-substituent change
C-3, C-5 (-NO₂)~148 ppmShiftedMinor change from remote substitution
C-4~110 ppmShiftedInfluence of N-substituent change
-CH₂OHNot Applicable~60-70 ppmTypical range for a hydroxymethyl carbon

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. The transition from 3,5-dinitroaniline to this compound would result in a distinct evolution of the vibrational spectrum.

For 3,5-dinitroaniline, the key vibrational modes include the symmetric and asymmetric stretches of the primary amine (-NH₂) and the nitro (-NO₂) groups, along with vibrations from the aromatic ring. nih.gov

Upon formation of this compound, the most significant changes would be:

Disappearance of N-H Bands: The characteristic N-H stretching bands of the primary amine (typically around 3300-3500 cm⁻¹) would disappear.

Appearance of O-H Band: A strong, broad absorption band corresponding to the O-H stretch of the hydroxyl group would appear, typically in the 3200-3600 cm⁻¹ region. washington.edu Its broadness would indicate hydrogen bonding in the condensed phase.

Appearance of C-O Band: A new, strong band for the C-O stretching vibration would be expected in the 1000-1260 cm⁻¹ region.

Shifts in -NO₂ Bands: The positions of the strong symmetric and asymmetric -NO₂ stretching bands (typically near 1530 cm⁻¹ and 1350 cm⁻¹, respectively) might shift slightly due to the altered electronic structure.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch-OH3200-3600Strong, Broad
Aromatic C-H StretchAr-H3000-3100Medium
Aliphatic C-H Stretch-CH₂-2850-2960Medium
Asymmetric NO₂ Stretch-NO₂~1530Strong
Aromatic C=C StretchAr C=C1400-1600Medium-Strong
Symmetric NO₂ Stretch-NO₂~1350Strong
C-O StretchC-O1000-1260Strong
C-N StretchC-N1250-1350Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight of 213.14 g/mol .

The fragmentation pattern would be a key identifier. The precursor, 3,5-dinitroaniline, has a molecular ion at m/z 183. nih.govrestek.com The fragmentation of this compound would likely proceed through several characteristic pathways:

Loss of the hydroxymethyl group: A primary fragmentation could be the cleavage of the N-C bond, resulting in a fragment corresponding to the 3,5-dinitroaniline radical cation at m/z 183.

Loss of formaldehyde: A rearrangement followed by the loss of formaldehyde (CH₂O, 30 Da) could also lead to a fragment at m/z 183.

Loss of nitro groups: Like other nitroaromatic compounds, sequential loss of nitro (-NO₂, 46 Da) or nitroso (-NO, 30 Da) groups from the molecular ion or subsequent fragments would be expected.

Table 3: Predicted Mass Spectrometry Data for this compound.

Ion Predicted m/z Identity
[M]⁺213Molecular Ion
[M - CH₂O]⁺183Loss of formaldehyde
[M - NO₂]⁺167Loss of a nitro group
[M - CH₂O - NO₂]⁺137Loss of formaldehyde and a nitro group

Crystallographic Analysis and Solid-State Investigations

Understanding the solid-state structure of a compound is crucial, as it governs physical properties like solubility and stability. This is typically achieved through single-crystal X-ray diffraction, though other methods are available when suitable crystals cannot be grown.

Single Crystal X-ray Diffraction Studies of Related Dinitroaniline Compounds

While a crystal structure for this compound has not been reported, analysis of related dinitroaniline derivatives provides insight into expected solid-state interactions. nih.gov Crystal structures of compounds like 2-bromo-4,6-dinitroaniline (B162937) and 2,4,6-trinitroaniline (B3268610) reveal common packing motifs. nih.govacs.org These structures are often stabilized by a network of intermolecular interactions, including:

Hydrogen Bonding: The amino group acts as a hydrogen bond donor, while the nitro groups are effective acceptors. This leads to the formation of robust hydrogen-bonded chains or sheets.

π–π Stacking: The electron-deficient aromatic rings often engage in π–π stacking interactions, further stabilizing the crystal lattice.

Application of Crystal Structure Prediction (CSP) and NMR Crystallography Methodologies (Drawing from methanol (B129727) solvates)

In cases where obtaining single crystals suitable for X-ray diffraction is challenging, computational and solid-state NMR methods offer a powerful alternative for structure elucidation. mdpi.com The field of NMR crystallography, in particular, has become vital for solving complex solid-state structures. mdpi.comresearchgate.net

This approach is highly relevant for compounds like this compound, which may be difficult to crystallize. The methodology, often applied to organic solvates and hydrates, involves a synergistic approach: chemrxiv.org

Crystal Structure Prediction (CSP): Computational algorithms are used to generate an array of physically plausible, low-energy crystal packing arrangements based on the molecule's 2D structure.

Solid-State NMR (ssNMR): A high-resolution ssNMR spectrum (typically ¹³C CP/MAS) is acquired for the polycrystalline sample. nih.gov The number of distinct resonances in the spectrum reveals the number of crystallographically inequivalent molecules (Z') in the asymmetric unit. mdpi.com

Structure Validation: The experimental ssNMR chemical shifts are compared against theoretical shifts calculated for the top-ranking CSP-generated structures (using methods like GIPAW). The structure that shows the best agreement between experimental and calculated NMR parameters is identified as the correct one.

This combined approach has proven successful in determining the structures of complex organic solids, including methanol solvates, and would be the state-of-the-art method for characterizing the solid-state form of this compound in the absence of single crystals. rsc.org

Analysis of Crystal Packing and Intermolecular Interactions in 3,5-Dinitroaniline

The crystal structure of 3,5-dinitroaniline reveals a complex and fascinating arrangement of molecules, primarily governed by a network of hydrogen bonds. Unlike simpler structures, the molecules of 3,5-dinitroaniline are organized into deeply puckered nets that are intricately interwoven with neighboring nets, creating a robust three-dimensional architecture. prepchem.com

A key feature of the crystal packing is the presence of two independent molecules in the asymmetric unit, a phenomenon known as Z' = 2. This means that from a crystallographic perspective, there are two distinct 3,5-dinitroaniline molecules that are not related by symmetry operations within the crystal lattice. These two molecules, while chemically identical, may have slight conformational differences and engage in different intermolecular interactions.

The primary intermolecular force dictating the crystal packing is hydrogen bonding. Specifically, the amine group (-NH2) acts as a hydrogen bond donor, while the oxygen atoms of the nitro groups (-NO2) serve as hydrogen bond acceptors. The molecules are linked by three distinct N—H⋯O hydrogen bonds. prepchem.com These interactions are crucial in forming the puckered nets.

The intricate network of hydrogen bonds results in the formation of rings, which are a common motif in hydrogen-bonded structures. In the case of 3,5-dinitroaniline, the hydrogen bonds create R4⁴(24) rings, which then form a net-like sheet structure. prepchem.com These sheets are not planar but are described as "deeply puckered." The three-dimensional stability of the crystal is achieved through the interweaving of these puckered nets with their immediate neighbors. prepchem.com

The table below summarizes the key hydrogen bond geometries observed in the crystal structure of 3,5-dinitroaniline.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···On/an/a3.344 (2)150
N-H···On/an/an/a167
N-H···On/an/a3.433 (2)n/a

Computational Chemistry and Theoretical Studies of 3,5 Dinitroanilino Methanol

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which dictates its geometry, stability, and reactivity. These methods solve approximations of the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of molecular systems. nih.govresearchgate.net

For (3,5-Dinitroanilino)methanol, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its equilibrium geometry. mdpi.com This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy structure. Key structural parameters of interest would include the planarity of the aniline (B41778) ring, the pyramidalization of the amino nitrogen, and the orientation of the hydroxymethyl and nitro groups.

Furthermore, DFT provides access to a wealth of electronic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal insights into the molecule's reactivity. The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. indexcopernicus.com For a molecule with electron-withdrawing nitro groups and an electron-donating amino group, these calculations would quantify the intramolecular charge transfer characteristics. chemrxiv.org

Table 1: Illustrative Electronic Properties Calculable via DFT This table presents the types of data that would be generated from DFT calculations for this compound.

PropertyDescriptionPotential Insight
Total Energy The total electronic energy of the optimized geometry.Provides the relative stability of different conformers.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and electronic excitation energy.
Dipole Moment A measure of the overall polarity of the molecule.Provides information on intermolecular interactions and solubility.
Mulliken Charges Charges assigned to individual atoms in the molecule.Helps identify reactive sites (electrophilic or nucleophilic).

Ab Initio Methods for High-Level Calculations of Molecular Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory (e.g., CCSD(T)) offer increasing levels of accuracy, albeit at a higher computational cost than DFT.

For this compound, high-level ab initio calculations would be used to obtain more accurate energies and properties, serving as a benchmark for DFT results. For instance, CCSD(T) calculations could provide a "gold standard" energy value for the optimized geometry. These methods are particularly important for accurately describing systems with significant electron correlation and for calculating properties like excited states. chemrxiv.org For example, ab initio methods such as the Algebraic Diagrammatic Construction scheme to second order (ADC(2)) could be employed to predict the electronic absorption spectrum, identifying the nature of the transitions (e.g., local excitations vs. intramolecular charge transfer). chemrxiv.org

Hybrid QM/MM methods are computational techniques that combine the accuracy of quantum mechanics (QM) for a chemically active region with the efficiency of molecular mechanics (MM) for the surrounding environment, such as a solvent or a protein binding site.

To study this compound in a realistic environment, such as in an aqueous solution, a QM/MM approach would be highly effective. The this compound molecule itself would be treated with a QM method (like DFT or ab initio), while the surrounding water molecules would be described by an MM force field. This approach allows for the investigation of solvent effects on the molecular structure, electronic properties, and reactivity. For example, QM/MM simulations could elucidate how hydrogen bonding interactions between the solvent and the molecule's amino, hydroxyl, and nitro groups affect its conformational preferences and electronic structure.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several rotatable single bonds (C-N, C-O, N-C), this compound can exist in multiple conformations. Conformational analysis aims to identify the stable rotamers and the energy barriers for interconversion between them.

This analysis would typically be performed by systematically rotating the key dihedral angles, such as the C(ring)-N-C-O and H-O-C-N torsions, and calculating the potential energy at each step using a reliable quantum chemical method like DFT. This process maps out the potential energy surface (PES) for the conformational changes. frontiersin.orgnih.gov The results would identify the global minimum energy conformer as well as other low-energy local minima. Understanding the conformational landscape is crucial, as different conformers can exhibit distinct properties and reactivity. For instance, the orientation of the hydroxymethyl group relative to the aniline ring could influence its ability to form intra- or intermolecular hydrogen bonds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic data, which can aid in the identification and characterization of a molecule.

For this compound, DFT calculations can predict its vibrational spectrum (Infrared and Raman). researchgate.net After optimizing the molecular geometry, a frequency calculation is performed. This yields the harmonic vibrational frequencies, which correspond to the normal modes of vibration. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. The predicted spectrum can be compared with experimental results to confirm the structure and assign specific bands to molecular motions, such as N-H stretching, O-H stretching, NO₂ symmetric and asymmetric stretches, and aromatic ring vibrations. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for this purpose. nih.gov The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental spectra for structural verification. Predicted shifts for the aromatic protons, the amine proton, the hydroxyl proton, and the methylene (B1212753) protons would be particularly informative. hmdb.cachemicalbook.com

Table 2: Illustrative Spectroscopic Parameters Calculable via DFT This table outlines the types of spectroscopic data that can be predicted for this compound.

ParameterComputational MethodPotential Application
Vibrational Frequencies DFT (e.g., B3LYP/6-311++G(d,p))Assignment of experimental IR and Raman spectra.
¹H NMR Chemical Shifts DFT (GIAO method)Aiding in the interpretation of experimental ¹H NMR spectra.
¹³C NMR Chemical Shifts DFT (GIAO method)Aiding in the interpretation of experimental ¹³C NMR spectra.
UV-Vis Absorption λmax TD-DFT or ADC(2)Prediction of electronic transitions and color.

Reaction Mechanism Elucidation and Transition State Analysis

This compound is an intermediate in the reaction between 3,5-dinitroaniline (B184610) and formaldehyde (B43269). researchgate.net Computational chemistry is a powerful tool for elucidating the detailed mechanism of such reactions.

By mapping the reaction pathway on the potential energy surface, key structures such as reactants, intermediates, transition states (TS), and products can be identified and characterized. For the formation of this compound, calculations would model the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of formaldehyde. mdpi.com Locating the transition state for this step is critical. A TS is a first-order saddle point on the PES, and its structure provides insight into the geometry of the activated complex. A frequency calculation on the TS structure must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. mdpi.com

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. By calculating the energies of all species along the reaction pathway, a complete energy profile can be constructed, providing a comprehensive understanding of the reaction's thermodynamics and kinetics.

Theoretical Investigations of Structure-Reactivity Relationships within Dinitroaniline Systems

Computational chemistry and theoretical studies provide profound insights into the structure-reactivity relationships of dinitroaniline systems. By employing quantum chemical calculations, researchers can elucidate the electronic properties that govern the chemical behavior of these molecules. These theoretical investigations are crucial for understanding reaction mechanisms, predicting reactivity, and designing novel molecules with desired properties.

The reactivity of dinitroaniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of two strong electron-withdrawing nitro groups deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic aromatic substitution. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in quantifying these effects.

One theoretical investigation focused on the reactivity descriptors of substituted 2,6-dinitroaniline (B188716) analogues using the M06-2X/6-31+G(d,p) method. This study revealed that an amino (-NH2) substituent enhances the nucleophilic character of the benzene (B151609) ring. For substrates of 4-substituted-1-chloro-2,6-dinitrobenzenes, the electrophilicity at the carbon atom undergoing substitution was found to increase in the order of COOCH3 > NO2 > F > SO3H > CN > Cl > Br. This indicates that the methoxycarbonyl group is the most activating substituent for nucleophilic aromatic substitution in this particular system.

Further computational studies on 3,5-disubstituted-N1-phenyl-N4,N4-di-n-butylsulfanilamides, which are derivatives of 3,5-dinitroaniline, have provided a rationale for their biological activity. nih.gov These studies suggest that the electronic properties of the substituents at the 3 and 5 positions of the dinitroaniline ring play a critical role in their interaction with biological targets. nih.gov By replacing the nitro groups with other functionalities that have similar electronic and lipophilic properties, such as cyano groups, it is possible to maintain or even enhance biological activity. nih.gov

Quantum chemical descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the molecular structure of compounds with their biological activities. nih.govresearchgate.net For nitroaromatic compounds, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap, are particularly important. nih.govnih.gov The LUMO energy, for instance, has been shown to be a key parameter in predicting the mutagenicity of nitroaromatic compounds. nih.gov

The following table summarizes key findings from theoretical studies on dinitroaniline systems, illustrating the impact of different substituents on their electronic properties and reactivity.

Compound/SystemMethodKey FindingReference
4-substituted-1-chloro-2,6-dinitrobenzenesM06-2X/6-31+G(d,p)The condensed to atom electrophilicity increases in the order: COOCH3 > NO2 > F > SO3H > CN > Cl > Br.
3,5-disubstituted sulfanilamidesComputational ModelingSubstitution of nitro groups with cyano groups can maintain comparable biological activity due to similar electronic and lipophilic properties. nih.gov
Nitroaromatic CompoundsQSARLUMO energy is a significant descriptor for predicting mutagenicity. nih.gov

These theoretical investigations underscore the importance of computational chemistry in understanding and predicting the reactivity of dinitroaniline systems. The insights gained from these studies are invaluable for the rational design of new dinitroaniline derivatives with tailored chemical and biological properties.

Reactivity and Transformation Pathways of 3,5 Dinitroanilino Methanol

Reactions Involving the Amino Nitrogen

The reactivity of the amino nitrogen in (3,5-Dinitroanilino)methanol is substantially diminished by the two electron-withdrawing nitro groups on the aromatic ring. Despite this deactivation, it can still undergo several important chemical transformations.

Nucleophilic Acylation and Alkylation

The amino group of this compound can undergo nucleophilic acylation, for instance, with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid to yield 3',5'-dinitroacetanilide derivatives. In a reported synthesis, 3,5-dinitroaniline (B184610) was treated with acetic anhydride and a drop of concentrated sulfuric acid, leading to the formation of 3',5'-dinitroacetanilide as colorless plates after recrystallization prepchem.com. This reaction proceeds via the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.

Alkylation of the amino group is also possible, though the reduced nucleophilicity of the nitrogen atom necessitates the use of reactive alkylating agents and often basic conditions. For example, N-alkylation of 3,5-dinitroaniline derivatives has been achieved using alkyl halides such as methyl iodide in the presence of a base like anhydrous potassium carbonate in a solvent like dry dimethylsulfoxide google.com. Another approach involves the alkylation of a pre-formed 3,5-dinitroformanilide with methyl iodide in refluxing methanol (B129727) google.com. These methods introduce alkyl substituents onto the nitrogen atom, further modifying the compound's properties.

Reactant 1Reactant 2ConditionsProduct
3,5-DinitroanilineAcetic AnhydrideCatalytic H₂SO₄3',5'-Dinitroacetanilide
3,5-DinitroacetanilideMethyl IodideK₂CO₃, DMSO3',5'-Dinitro-N-methylacetanilide
3,5-DinitroformanilideMethyl IodideRefluxing Methanol3,5-Dinitro-N-methylaniline

Diazotization and Subsequent Transformations (e.g., to Aryl Halides for the Dinitroaniline Moiety)

The primary aromatic amino group of the 3,5-dinitroaniline moiety can be converted to a diazonium salt through diazotization. This reaction typically involves treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) nih.govorganic-chemistry.org. The resulting diazonium salt is a versatile intermediate.

These diazonium salts can then undergo a variety of substitution reactions, most notably the Sandmeyer reaction, to introduce a range of functional groups onto the aromatic ring wikipedia.orgmasterorganicchemistry.com. The Sandmeyer reaction utilizes copper(I) salts as catalysts to replace the diazonium group with a halide (Cl, Br) or a cyano group nih.govwikipedia.org. For instance, treatment of the diazonium salt of a 3,5-diamino-N-phenyl-N,N-di-n-butylsulfanilamide derivative with copper(I) chloride (CuCl) in hydrochloric acid afforded the corresponding dichloro analogue nih.gov. Although the direct Sandmeyer reaction on this compound is not explicitly documented, the established reactivity of the 3,5-dinitroaniline core suggests this pathway is chemically feasible.

Starting MaterialReagentsIntermediateProductReaction Type
3,5-Dinitroaniline derivativeNaNO₂, HClArenediazonium salt3,5-Dinitrochloroaniline derivativeDiazotization followed by Sandmeyer Reaction
3,5-Dinitroaniline derivativeNaNO₂, HBrArenediazonium salt3,5-Dinitrobromoaniline derivativeDiazotization followed by Sandmeyer Reaction
3,5-Dinitroaniline derivativeNaNO₂, H⁺, CuCNArenediazonium salt3,5-Dinitrobenzonitrile derivativeDiazotization followed by Sandmeyer Reaction

Transformations at the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) attached to the amino nitrogen provides another reactive site for various chemical transformations.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The hydroxymethyl group of N-aryl-hydroxymethylamines can be oxidized to yield formanilides (aldehydes) or, under more vigorous conditions, potentially carboxylic acid derivatives. While specific studies on the oxidation of this compound are scarce, the oxidation of similar N,N-disubstituted hydroxylamines to nitrones using reagents like manganese dioxide (MnO₂) has been reported sci-hub.seresearchgate.net. This suggests that MnO₂ could be a suitable reagent for the oxidation of the hydroxymethyl group in the target molecule, likely to the corresponding formyl derivative. The oxidation of primary amines to nitriles or imines using manganese dioxide has also been demonstrated researchgate.net.

Esterification and Etherification Reactions

The hydroxyl group of the hydroxymethyl moiety is susceptible to esterification and etherification. Esterification can be achieved by reacting the compound with an acid chloride or an acid anhydride, often in the presence of a base like pyridine to neutralize the acidic byproduct researchgate.netpearson.com. For example, reaction with benzoyl chloride would be expected to yield the corresponding benzoate ester.

Etherification can be accomplished by treating the compound with an alkyl halide, such as benzyl bromide, in the presence of a base. This reaction would proceed via a nucleophilic substitution mechanism to form an ether linkage.

Condensation and Polymerization Pathways

This compound can be considered an intermediate in the condensation reaction between 3,5-dinitroaniline and formaldehyde (B43269). Under acidic or basic conditions, this compound can undergo further condensation reactions. In the presence of an acid catalyst, the hydroxyl group can be protonated and eliminated as water, generating a reactive electrophilic species that can attack another aniline (B41778) molecule, leading to the formation of methylene-bridged oligomers or polymers nih.govmdpi.comnih.govrsc.org. The polymerization of aniline derivatives is a well-established field, and the presence of both an amino and a hydroxymethyl group in this compound provides the necessary functionality for step-growth polymerization.

Reduction of Nitro Groups to Amino Groups

The conversion of nitro groups to amino groups is a fundamental transformation in organic synthesis, providing a route to aromatic amines from readily available nitroaromatic compounds. In the case of this compound, the two nitro groups can be reduced to form the corresponding diamine or, under controlled conditions, selectively reduced to a nitroamine. This transformation is crucial as it converts the strongly deactivating, electron-withdrawing nitro groups into strongly activating, ortho-, para-directing amino groups.

A variety of reagents and methods can be employed for the reduction of aromatic nitro groups. nih.gov These methods range from catalytic hydrogenation to the use of metals in acidic media. The choice of reagent can sometimes allow for selective reduction of one nitro group in a polynitroaromatic compound.

Common Methods for Nitro Group Reduction:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. stackexchange.com Hydrogen gas (H₂) is used as the hydrogen source. This method is generally effective for the complete reduction of all nitro groups to amines.

Metal-Acid Systems: Easily oxidized metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid (commonly HCl) are effective for reducing nitro groups. stackexchange.com These reactions are workhorses in organic synthesis for the preparation of anilines.

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction. A key advantage of these reagents is their potential for selective reduction of one nitro group in the presence of others, a reaction known as the Zinin reduction. nih.gov For instance, 1,3,5-trinitrobenzene (B165232) can be selectively reduced to 3,5-dinitroaniline using sodium sulfide. nih.gov

The reduction of the dinitroaniline core of this compound to benzene-1,3,5-triamine derivatives opens up pathways to a variety of complex molecules.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/System Typical Conditions Outcome Selectivity
H₂ / Pd/C Methanol or Ethanol (B145695), room temp. Full reduction to amines Generally not selective for polynitro compounds
Fe / HCl Reflux Full reduction to amines Generally not selective
SnCl₂ / HCl Room temp. Full reduction to amines Can sometimes be controlled
Na₂S or (NH₄)₂S Aqueous or alcoholic solution Selective or full reduction Can selectively reduce one nitro group
Sodium Hydrosulfite Aqueous solution Full reduction to amines Generally not selective

Aromatic Substitution Reactions on the Dinitrophenyl Ring

The benzene (B151609) ring in this compound is highly electron-deficient due to the powerful electron-withdrawing effect of the two nitro groups. This deactivation makes the ring resistant to electrophilic aromatic substitution. However, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) , especially if a suitable leaving group is present on the ring. wikipedia.org

In a typical SNAr mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The subsequent departure of a leaving group restores the aromaticity of the ring. The presence of strong electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate. wikipedia.orgyoutube.com

While the parent structure of this compound does not have a typical leaving group like a halide, the principles of SNAr are highly relevant to its derivatives. For example, in a related compound like 1-chloro-3,5-dinitrobenzene, the chlorine atom is readily displaced by a variety of nucleophiles.

Examples of Nucleophiles in SNAr Reactions:

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxide (OH⁻) can displace leaving groups to form ethers and phenols, respectively. For instance, 1,3,5-trinitrobenzene reacts with sodium methoxide to form 3,5-dinitroanisole. orgsyn.org

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines are effective nucleophiles, leading to the formation of anilines. youtube.com The reaction of 1-fluoro-2-nitrobenzene with amines is a common example. mdpi.com

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and can displace leaving groups to form thioethers.

In the context of 3,5-dinitroaniline derivatives, any substitution would preferentially occur at the positions ortho and para to the nitro groups (positions 2, 4, and 6). For instance, the further nitration of 3,5-dinitroaniline can lead to the formation of more highly nitrated compounds which are powerful explosives. nih.gov

Role as a Key Intermediate in the Synthesis of More Complex Molecules

This compound, and its parent compound 3,5-dinitroaniline, serve as important intermediates in the synthesis of a wide range of more complex molecules. wikipedia.org Their utility stems from the versatile reactivity of the amino and nitro functional groups.

The primary transformation that unlocks the synthetic potential of this molecule is the reduction of its two nitro groups to form a benzene-1,3,5-triamine derivative. These triamines are valuable building blocks for various molecular architectures.

Synthetic Applications:

Dye Synthesis: Aromatic amines and diamines are foundational components in the synthesis of azo dyes and other colorants. wikipedia.org The resulting triamine from the reduction of 3,5-dinitroaniline can be diazotized and coupled to form highly conjugated systems.

Synthesis of Heterocyclic Compounds: Phenylenediamines (diaminobenzenes) are key precursors for the synthesis of nitrogen-containing heterocyclic compounds. For example, reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative yields a benzimidazole (B57391), a scaffold present in many biologically active molecules. While the meta-disposition of the amino groups in the fully reduced product of 3,5-dinitroaniline does not directly yield benzimidazoles, they are used to synthesize other complex heterocyclic systems.

Polymer Synthesis: Diamines are essential monomers for the production of high-performance polymers such as polyamides and polyimides. nih.gov The triamine derived from 3,5-dinitroaniline can be used to create cross-linked or dendritic polymer structures.

Energetic Materials: Dinitroanilines are precursors in the synthesis of more powerful explosives. nih.gov For example, further nitration of 3,5-dinitroaniline can yield 2,3,4,5,6-pentanitroaniline. nih.gov

Pharmaceutical and Agrochemical Synthesis: The dinitroaniline scaffold is found in some herbicides. wikipedia.org The various functional groups allow for the introduction of diverse substituents to screen for biological activity. For example, N-substituted ortho-phenylenediamines are used to prepare dihydrotetraazaanthracenes for organic electronic devices and 1,2-disubstituted benzimidazoles with cytotoxic activity against cancer cells. mdpi.com

Synthesis and Exploration of Derivatives and Analogues of 3,5 Dinitroanilino Methanol

N-Substituted (3,5-Dinitroanilino)methanol Derivatives

The synthesis of N-substituted derivatives of 3,5-dinitroaniline (B184610) serves as a foundational step for producing N-substituted (3,5-Dinitroanilino)methanols. These derivatives are valuable intermediates in the production of dyes, pharmaceuticals, and agrochemicals. researchgate.net A primary challenge in their synthesis is controlling over-alkylation, which can lead to mixtures of secondary and tertiary amines. researchgate.net

One effective method involves the direct amination of 1,3,5-trinitrobenzene (B165232) with various simple aliphatic amines. This approach has been shown to efficiently produce the corresponding N-alkyl-substituted 3,5-dinitroanilines. researchgate.net Another established route is the N-alkylation of 3,5-dinitroaniline using alkylating agents, though this often requires careful control of reaction conditions to ensure selectivity. researchgate.net

For instance, N-methyl-3,5-dinitroaniline can be prepared by reacting 3,5-dinitroaniline with formic acid and acetic anhydride, followed by further reaction steps. google.com The subsequent introduction of the methanol (B129727) group to form the target this compound derivative would typically involve a reaction with formaldehyde (B43269), creating the N-hydroxymethyl functional group.

Below is a table summarizing the synthesis of various N-substituted 3,5-dinitroaniline precursors.

Precursor CompoundReagentsProductReference
3,5-DinitroanilineAcetic anhydride, Formic acid3',5'-Dinitroformanilide google.com
N-methyl-3,S-dinitroanilineAcetic anhydride, Formic acid3',5'-dinitrol'- methyl-formanilide google.com
3,5-Dinitroanilinen-Propionic anhydride3',5'-dinitropropionanilide google.com
3,5-DinitroanilineCyclopropanecarboxylic anhydride, H₂SO₄N-(3,5-dinitrophenyl)cyclopropanecarboxamide google.com
1,3,5-TrinitrobenzeneAliphatic aminesN-alkyl-substituted 3,5-dinitroanilines researchgate.net

Aryl-Substituted Dinitroaniline-Methanol Analogues and Their Synthetic Routes

Aryl-substituted dinitroaniline analogues are commonly synthesized via nucleophilic aromatic substitution (SNAr) reactions. researchgate.netacs.org In these reactions, an electron-deficient aromatic ring, such as one bearing multiple nitro groups, is attacked by a nucleophile. The presence of electron-withdrawing groups like the nitro groups activates the ring towards substitution, making compounds like 1-chloro-2,4-dinitrobenzene (B32670) or 1,5-difluoro-2,4-dinitrobenzene (B51812) excellent substrates. researchgate.net

The synthesis of aryl-substituted dinitroanilines can be achieved by reacting a suitable dinitro-halo-benzene with a variety of aromatic amines. researchgate.net The reaction kinetics are significantly influenced by the solvent, with dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often leading to substantial rate enhancements compared to protic solvents like methanol. researchgate.netacs.org The nature of the substituents on the aniline (B41778) nucleophile also plays a critical role, with electron-donating groups generally increasing the reaction rate. researchgate.net

Once the aryl-substituted dinitroaniline core is formed, the hydroxymethyl group can be introduced, typically through a reaction with formaldehyde, to yield the final aryl-substituted dinitroaniline-methanol analogue.

The following table outlines synthetic routes to aryl-substituted dinitroanilines.

SubstrateNucleophileSolventProduct ClassReference
2,4-Dinitro-1-chlorobenzeneAromatic basesAlcohol/Acetonitrile2,4-Dinitrodiphenylamines researchgate.net
5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrinVarious nucleophilesNot specifiedSubstituted porphyrins researchgate.net
2-Chloro-3,5-dinitrobenzotrifluorideSubstituted anilinesMethanol, AcetonitrileN-(Aryl)-3,5-dinitro-2-(trifluoromethyl)anilines researchgate.net
4-Chloro-3,5-dinitrobenzotrifluorideSubstituted anilinesMethanol, Acetonitrile, TolueneN-(Aryl)-3,5-dinitro-4-(trifluoromethyl)anilines researchgate.net

Heterocyclic Analogues Incorporating Dinitroaromatic Scaffolds

The dinitroaromatic scaffold is a key component in various heterocyclic compounds with significant biological and material properties. researchgate.netmdpi-res.com The synthesis of these analogues often involves leveraging the reactivity of nitro-containing precursors. Nitroalkenes, for example, are versatile precursors for synthesizing a range of O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. rsc.org

One strategy involves using 1-methyl-3,5-dinitro-2-pyridone as a substrate for three-component ring transformations. This method allows for the synthesis of nitropyridines by reacting the dinitropyridone with a ketone and an ammonia (B1221849) source under mild conditions. mdpi.com Another approach is the reaction of bifunctional nucleophiles with highly activated dinitrobenzene derivatives, such as 1,3,5-trifluoro-2,4-dinitrobenzene, which can lead to ring-closing reactions to form various heterocyclic systems.

Furthermore, dinitroaniline derivatives themselves can be used to construct more complex heterocyclic structures. For example, 2-(3,5-dinitrophenyl)-1H-benzimidazole can serve as a precursor for a range of N-substituted benzimidazole (B57391) derivatives. researchgate.net Similarly, dinitrobenzimidazoles can be synthesized and subsequently reduced to form amino-nitrobenzimidazoles. stackexchange.com

The table below provides examples of synthetic routes towards heterocyclic analogues.

Starting MaterialKey Reagents/Reaction TypeResulting HeterocycleReference
1-Methyl-3,5-dinitro-2-pyridoneKetone, Ammonia (TCRT)Nitropyridines mdpi.com
NitroalkenesMichael addition, CycloadditionO, N, and S-Heterocycles rsc.org
4,6-dibromo-1,3-benzothiazol-2-amineChloroacetyl chloride, Aromatic amineSubstituted Benzothiazoles researchgate.net
4-chloro-3,5-dinitropyrazoleMethylamine, Nitration, Methylation3,5-dinitro-4-methylnitramino-1-methylpyrazole nih.gov
3,5-dinitrobenzoic acido-phenylenediamine2-(3,5-dinitrophenyl)-1H-benzimidazole researchgate.net

Investigation of Structural Modifications and Their Influence on Chemical Properties and Reactivity

Structural modifications to the this compound framework have a profound impact on the molecule's chemical properties and reactivity. The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring is a primary determinant of its chemical behavior. nih.gov

Influence on Reactivity:

Nucleophilic Aromatic Substitution (SNAr): The dinitro substitution pattern strongly activates the aromatic ring for SNAr reactions. Modifying substituents on an incoming nucleophile (e.g., a substituted aniline) can significantly alter reaction rates. Electron-donating groups on the nucleophile typically accelerate the reaction, as indicated by negative Hammett ρ values. researchgate.net The solvent choice is also critical, with polar aprotic solvents generally enhancing reactivity. acs.org

Reduction of Nitro Groups: The relative positions of substituents influence the selective reduction of nitro groups in polynitro compounds. stackexchange.com In substituted dinitroanilines, there can be a preference for the reduction of the least sterically hindered nitro group. For instance, in dinitro-phenols, a nitro group ortho to a hydroxyl group is preferentially reduced. stackexchange.com This selectivity is crucial when synthesizing amino-nitro derivatives.

Influence on Chemical Properties:

Acidity/Basicity: The strong electron-withdrawing effect of the nitro groups decreases the basicity of the aniline nitrogen, making it a much weaker base than aniline itself.

Hydrogen Bonding: The nitro groups can act as hydrogen bond acceptors, which can influence intermolecular interactions, crystal packing, and solubility. nih.gov Computational studies on related dinitroaniline sulfanilamides suggest that the nitro groups serve as crucial hydrogen bond acceptors at biological targets. nih.gov

Solubility: The introduction of different functional groups can alter the solubility profile. For example, creating inclusion complexes with cyclodextrins has been explored to enhance the water solubility of poorly soluble drug analogues, a technique potentially applicable to dinitroaniline derivatives. science.govscience.gov

Minor structural changes can lead to significant shifts in chemical behavior, making the systematic exploration of derivatives a valuable strategy for designing molecules with specific properties. nih.gov

Degradation Pathways and Environmental Fate of 3,5 Dinitroanilino Methanol

Chemical Degradation Processes (e.g., Hydrolysis, Photolysis)

Chemical degradation processes are crucial in determining the persistence of organic compounds in the environment. For (3,5-Dinitroanilino)methanol, hydrolysis and photolysis are expected to be significant pathways.

Photolysis: Dinitroaniline compounds are known to be susceptible to photodegradation. coresta.org When exposed to sunlight, particularly in aqueous solutions, these compounds can undergo transformation. For instance, the herbicide fluchloralin, a dinitroaniline derivative, has been shown to degrade under UV irradiation or natural sunlight in an aqueous methanol (B129727) solution. nih.gov The photolysis of this compound would likely involve the alteration of the nitro groups and potentially the cleavage of the side chain. The presence of sensitizing agents in the environment, such as titanium dioxide, can sometimes accelerate the rate of photodegradation of related compounds. nih.gov Dinitroaniline herbicides are often incorporated into the soil to minimize loss from both volatilization and photodegradation. frontiersin.org

Methanol itself does not absorb light in the visible spectrum or long-wavelength UV, making direct photolysis a minor degradation pathway for the methanol portion of the molecule. methanol.org However, it can be oxidized by hydroxyl radicals formed in water. methanol.org

Biotransformation Mechanisms and Microbial Degradation of Related Dinitroaniline Compounds

Microbial degradation is a primary route for the breakdown of dinitroaniline herbicides in the environment. frontiersin.orgnih.gov While specific studies on this compound are lacking, the biotransformation of related dinitroaniline compounds provides insight into potential pathways.

The primary mechanisms of microbial degradation for dinitroanilines involve the reduction of the nitro groups and dealkylation of the amino group. acs.org A variety of soil microorganisms, including bacteria and fungi, have been shown to be capable of degrading these compounds. For example, bacteria such as Bacillus cereus, Asaccharospora irregularis, and Bacillus lehensis have demonstrated the ability to degrade the dinitroaniline herbicide pendimethalin. researchgate.net The degradation of another dinitroaniline herbicide, butralin, by Sphingopyxis sp. involves nitroreduction followed by N-dealkylation. nih.gov

The initial step in the biodegradation of many dinitroaromatic compounds is the reduction of one or both nitro groups to amino groups. researchgate.net This process is often carried out by nitroreductase enzymes. nih.goveaht.org Following nitroreduction, further transformations such as dealkylation can occur. In the case of this compound, microbial action could potentially lead to the formation of 3,5-diaminoaniline and methanol. The resulting methanol is readily biodegradable under both aerobic and anaerobic conditions. methanol.org

The persistence of dinitroaniline herbicides in soil can be long, often leading to limitations in crop rotation. frontiersin.orgnih.gov This suggests that while microbial degradation occurs, it can be a slow process.

Characterization of Environmental Transformation Products

The environmental transformation of this compound is expected to yield a variety of products resulting from the degradation processes described above. Based on studies of related compounds, the following transformation products could be anticipated:

3,5-Dinitroaniline (B184610): This compound would be a primary product of hydrolysis or N-dealkylation of the parent molecule. enviro.wiki It has been identified as a transformation product of other nitroaromatic compounds. enviro.wiki

Reduced Nitro-Group Derivatives: Microbial action is likely to reduce one or both of the nitro groups to amino groups, leading to the formation of compounds such as 5-amino-3-nitroaniline and 3,5-diaminoaniline.

Formaldehyde (B43269)/Methanol: Cleavage of the N-methanol bond would release formaldehyde, which is readily oxidized to formic acid and ultimately to carbon dioxide. If the degradation proceeds via a different pathway that releases the methanol group, methanol itself is easily biodegraded. methanol.org

The table below summarizes potential transformation products and their likely origins.

Transformation ProductLikely Degradation Pathway
3,5-DinitroanilineHydrolysis, Microbial N-dealkylation
5-Amino-3-nitroanilineMicrobial Nitroreduction
3,5-DiaminoanilineMicrobial Nitroreduction
FormaldehydeHydrolysis, Microbial N-dealkylation
MethanolMicrobial Degradation

This table is based on inferred pathways from related compounds.

Environmental Persistence Studies in Various Media

Specific environmental persistence studies for this compound are not available in the reviewed literature. However, the persistence of related dinitroaniline compounds can provide an indication of its likely behavior.

Dinitroaniline herbicides are known for their strong binding to soil organic matter and low water solubility, which limits their mobility but can contribute to their persistence. frontiersin.orgnih.govacs.org The persistence of these compounds is influenced by factors such as soil type, temperature, moisture, and microbial activity. For example, the half-life of trifluralin (B1683247) in agricultural soils under aerobic conditions at 20°C has been reported to range from 24 to 98 days, with a small residual amount remaining for much longer periods. nih.gov

Given its moderate estimated water solubility and soil adsorption coefficient, 3,5-dinitroaniline is expected to have a moderate potential to leach into groundwater. nih.gov The methanol component of this compound is highly mobile in soil and readily biodegradable in both soil and water, with a reported half-life in groundwater of approximately 245 days in one field study. methanol.orgccme.ca

Future Research Directions and Potential Applications in Advanced Chemical Synthesis

Design and Development of New Synthetic Methodologies

The primary synthetic route to (3,5-Dinitroanilino)methanol is anticipated to be the reaction of 3,5-dinitroaniline (B184610) with formaldehyde (B43269). This reaction is analogous to the well-known synthesis of N-hydroxymethyl aniline (B41778) from aniline and formaldehyde, which proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of formaldehyde. mdpi.com

However, the presence of two strongly electron-withdrawing nitro groups on the aniline ring in 3,5-dinitroaniline significantly reduces the nucleophilicity of the amino group. This deactivation presents a key challenge and an area for methodological development. Future research could focus on:

Catalyst Development: Investigating Lewis and Brønsted acid catalysts to activate the formaldehyde carbonyl group, thereby facilitating the reaction with the less nucleophilic dinitroaniline.

Reaction Condition Optimization: Exploring various solvents, temperatures, and pH conditions to optimize the yield and prevent side reactions, such as self-polymerization of formaldehyde or further reaction of the product. mdpi.com

Alternative Formaldehyde Sources: Utilizing paraformaldehyde in the presence of a base and an alcohol, which can provide a controlled release of formaldehyde for the reaction. google.com

A comparative table of potential synthetic approaches is presented below.

MethodReagentsPotential AdvantagesResearch Focus
Direct Condensation 3,5-Dinitroaniline, FormaldehydeSimple, atom-economicalCatalyst design, overcoming low reactivity
Paraformaldehyde Depolymerization 3,5-Dinitroaniline, Paraformaldehyde, BaseControlled formaldehyde release, milder conditionsOptimization of base catalyst and solvent system
Phase Transfer Catalysis 3,5-Dinitroaniline, Formaldehyde, PTCEnhanced reaction rates for biphasic systemsSelection of appropriate phase transfer catalyst

Exploration of this compound as a Precursor for Energetic Materials

Dinitroaniline derivatives are foundational components in the field of energetic materials. wikipedia.org this compound serves as a promising, yet underexplored, precursor for the synthesis of new energetic compounds due to its functional handles amenable to further chemical modification.

The primary point of interest is the hydroxymethyl (-CH₂OH) group. This group can be readily nitrated using standard nitrating agents (e.g., nitric acid/sulfuric acid or nitric acid/acetic anhydride) to form a nitrate (B79036) ester (-CH₂ONO₂). This transformation would significantly increase the oxygen balance and energetic output of the molecule, converting it into a more powerful explosive.

Future research in this area would involve:

Synthesis of Energetic Derivatives: Developing safe and efficient nitration procedures for the hydroxymethyl group to produce N-(nitratomethyl)-3,5-dinitroaniline.

Characterization of Properties: A thorough analysis of the resulting energetic compounds, including determination of their density, detonation velocity, sensitivity to impact and friction, and thermal stability.

Computational Modeling: Using theoretical calculations to predict the performance and sensitivity of new derivatives to guide synthetic efforts.

The table below outlines the potential transformation and the properties that would require investigation.

PrecursorDerivativeTransformationKey Properties for Investigation
This compoundN-(nitratomethyl)-3,5-dinitroanilineEsterification/Nitration of the -CH₂OH groupDensity, Heat of Formation, Detonation Velocity, Impact Sensitivity

Application in Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it a candidate for applications in polymer science. The molecule possesses a reactive N-H bond and a hydroxyl group, allowing it to be incorporated into polymer backbones or used as a cross-linking agent.

Potential applications include:

Monomer for Step-Growth Polymerization: The compound could react with diisocyanates to form polyurethanes or with diacids/diacyl chlorides to form polyesters or polyamides. The presence of the dinitroaromatic moiety would likely impart high thermal stability and specific optical or electronic properties to the resulting polymers.

Cross-linking and Modification: It could be used to modify existing polymers by grafting it onto polymer chains, introducing the dinitroaromatic group to alter surface properties, thermal resistance, or affinity for certain substances. Dinitrophenyl groups have been successfully incorporated into polymers like polyvinyl alcohol for such purposes. scirp.org

Precursor for Conductive Polymers: While polyaniline itself is a well-known conducting polymer, the synthesis can be influenced by solvents like methanol (B129727). ysu.am The dinitro-substituents would drastically alter the electronic properties, a subject worthy of investigation for novel semiconductor materials.

Research efforts could be directed towards the synthesis and characterization of polymers derived from this monomer, focusing on properties such as thermal stability, mechanical strength, and electronic conductivity.

Polymer TypePotential Co-monomerLinkage FormedExpected Polymer Properties
Polyurethane Toluene diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI)UrethaneHigh thermal stability, rigidity
Polyester Terephthaloyl chloride, Adipoyl chlorideEsterEnhanced thermal resistance, potential for liquid crystal behavior
Epoxy Resin Additive Bisphenol A diglycidyl etherEther, secondary amineIncreased glass transition temperature, modified surface energy

Green Chemistry and Sustainable Synthesis Approaches for Dinitroaromatic Compounds

The synthesis of dinitroaromatic compounds traditionally involves harsh reagents and generates significant chemical waste. Applying the principles of green chemistry to the synthesis of this compound and related compounds is a critical area for future research. unibo.it

Key green chemistry approaches could include:

Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. nih.gov

Catalytic Methods: Employing recyclable solid acid or base catalysts to improve reaction efficiency and reduce waste from stoichiometric reagents.

Energy Efficiency: Investigating microwave-assisted researchgate.net or ultrasound-promoted synthesis to reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing byproduct formation.

Future studies could systematically evaluate different solvent and catalyst systems to develop a sustainable synthesis protocol, not only for this compound but for the broader class of dinitroaromatic compounds.

Green Chemistry PrincipleTraditional ApproachPotential Green AlternativeResearch Goal
Safer Solvents Organic solvents (e.g., DMF, Toluene)Water, Ionic Liquids, 2-MeTHFReduce toxicity and environmental impact
Catalysis Stoichiometric acid/baseReusable solid acids (e.g., zeolites), Brønsted acidic ionic liquidsSimplify purification, reduce waste
Energy Efficiency Conventional heating (reflux)Microwave irradiation, SonicationDecrease reaction time and energy usage

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.